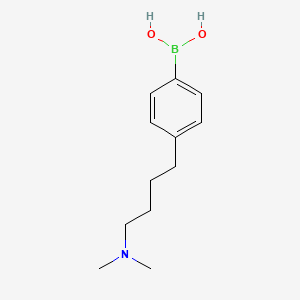
6-Méthyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
4-Pyridinylboronic acid MIDA ester is a heterocyclic compound that features a boron atom within its ring structure
Applications De Recherche Scientifique
4-Pyridinylboronic acid MIDA ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids and their derivatives, such as pyridine-4-boronic acid mida ester, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes due to their ability to form stable covalent bonds with proteins and other biological molecules .
Pharmacokinetics
It is known that boronic acids and their derivatives, such as pyridine-4-boronic acid mida ester, are generally stable and readily prepared . They are also known to have good bioavailability due to their ability to form stable complexes with various biological molecules .
Result of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in the body, potentially influencing a wide range of biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the stability of boronic acids and their derivatives . Additionally, the presence of other molecules can influence the compound’s ability to participate in reactions .
Analyse Biochimique
Biochemical Properties
6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, including those involved in the catalytic cycles of these reactions. The boronic acid group in Pyridine-4-boronic acid mida ester forms reversible covalent bonds with diols and other nucleophiles, facilitating its role in biochemical processes .
Cellular Effects
The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, thereby altering phosphorylation states and impacting signal transduction pathways. Additionally, Pyridine-4-boronic acid mida ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form stable complexes with hydroxyl groups on enzymes and other proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, Pyridine-4-boronic acid mida ester may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinylboronic acid MIDA ester typically involves the condensation of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in the presence of polyphosphoric acid (PPA) as a dehydrating agent . This reaction forms the core structure of the compound, which can then be further modified through various chemical reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinylboronic acid MIDA ester can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridin-4-yl-vinyl)-1H-benzimidazole: This compound shares a similar pyridine ring but lacks the boron atom and dioxazaborocane structure.
Indole Derivatives: These compounds have a similar heterocyclic structure but differ in their specific ring systems and functional groups.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structures and functional groups.
Uniqueness
4-Pyridinylboronic acid MIDA ester is unique due to its incorporation of a boron atom within a heterocyclic ring, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
6-methyl-2-pyridin-4-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPUWZQLRQASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746241 | |
| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104636-72-7 | |
| Record name | 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)




![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)


